molecular formula C8H12O5 B14131357 Tert-butyl peroxymaleic acid CAS No. 24491-54-1

Tert-butyl peroxymaleic acid

Cat. No.: B14131357
CAS No.: 24491-54-1
M. Wt: 188.18 g/mol
InChI Key: RQHGZNBWBKINOY-UHFFFAOYSA-N
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Description

Tert-butyl peroxymaleic acid is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to initiate radical polymerization and other oxidative processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl peroxymaleic acid can be synthesized through the acylation of tert-butyl hydroperoxide with maleic anhydride. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition of the peroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acylation reactions under controlled conditions to ensure safety and efficiency. The process includes the careful handling of reactants and the use of specialized equipment to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl peroxymaleic acid undergoes various types of chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of organic substrates.

    Radical Polymerization: It initiates radical polymerization reactions, making it useful in the production of polymers.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include organic substrates such as alkenes and alcohols. The reactions are typically carried out at moderate temperatures with the presence of a catalyst.

    Radical Polymerization: Conditions often involve the use of solvents like toluene and initiators such as azobisisobutyronitrile (AIBN).

    Substitution: Reagents such as halides and nucleophiles are used under mild conditions to achieve substitution.

Major Products

    Oxidation: The major products include oxidized organic compounds such as ketones and aldehydes.

    Radical Polymerization: The products are various types of polymers, including polyethylene and polystyrene.

    Substitution: The products depend on the substituents used, resulting in a variety of functionalized organic molecules.

Scientific Research Applications

Tert-butyl peroxymaleic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: It is employed in the study of oxidative stress and its effects on biological systems.

    Medicine: Research explores its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl peroxymaleic acid involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals then initiate various chemical reactions, such as polymerization and oxidation. The molecular targets include organic substrates that can undergo radical-induced transformations.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl hydroperoxide
  • Tert-butyl peroxybenzoate
  • Tert-butyl peroxyacetate

Comparison

Tert-butyl peroxymaleic acid is unique due to its specific structure and reactivity. Compared to tert-butyl hydroperoxide, it has a higher oxidizing potential and is more effective in initiating radical polymerization. Tert-butyl peroxybenzoate and tert-butyl peroxyacetate have similar applications but differ in their stability and decomposition products. This compound is preferred in applications requiring strong oxidizing agents and efficient radical initiators.

Properties

CAS No.

24491-54-1

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

4-tert-butylperoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O5/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)

InChI Key

RQHGZNBWBKINOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C=CC(=O)O

physical_description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.
Water or Solvent Wet Solid

Origin of Product

United States

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